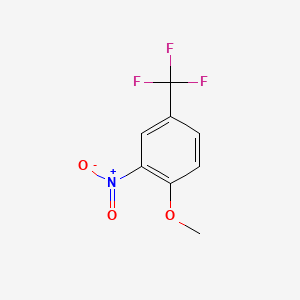

4-Methoxy-3-nitrobenzotrifluoride

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-methoxy-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAAFHLOZHBKYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192586 | |

| Record name | 2-Nitro-4-trifluoromethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-25-2 | |

| Record name | 4-Methoxy-3-nitrobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitrobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 394-25-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-4-trifluoromethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-4-trifluoromethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxy-3-nitrobenzotrifluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95RJH7SBS7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 4 Methoxy 3 Nitrobenzotrifluoride

Established Synthetic Routes to 4-Methoxy-3-nitrobenzotrifluoride

The principal methods for preparing this compound are nucleophilic aromatic substitution (SNAr) and electrophilic nitration.

Nucleophilic Aromatic Substitution (SNAr): This approach begins with an aromatic ring already containing the trifluoromethyl and nitro groups, along with a suitable leaving group (typically a halogen). An alkoxide nucleophile, such as methoxide (B1231860), displaces the leaving group to form the final product. 4-Chloro-3-nitrobenzotrifluoride (B52861) is a common starting material for this pathway. nbinno.comnbinno.com

Electrophilic Nitration: This alternative strategy involves the direct nitration of a 4-methoxybenzotrifluoride substrate. The directing effects of the existing methoxy (B1213986) and trifluoromethyl groups guide the incoming nitro group to the desired position on the aromatic ring.

The SNAr mechanism is a cornerstone for synthesizing this compound. masterorganicchemistry.com This reaction pathway is highly effective because the aromatic ring of the precursor is rendered electron-deficient by the strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups. libretexts.orgvapourtec.com This activation facilitates the attack by an electron-rich nucleophile. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

A prevalent synthetic method involves the alkoxylation of a halogenated nitrobenzotrifluoride, most commonly 4-chloro-3-nitrobenzotrifluoride. sigmaaldrich.com In this process, the chlorine atom is displaced by a methoxide nucleophile, typically sourced from sodium methoxide or generated in situ from methanol (B129727) and a strong base like sodium hydroxide (B78521).

The reaction is generally carried out in a suitable solvent, and the key steps are:

Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks the carbon atom bonded to the halogen, leading to the formation of the resonance-stabilized Meisenheimer complex. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding this compound. libretexts.org

Table 1: Representative Reaction Conditions for Alkoxylation

| Parameter | Condition | Purpose |

| Substrate | 4-Chloro-3-nitrobenzotrifluoride | Provides the activated aromatic core. |

| Nucleophile | Sodium Methoxide (CH₃ONa) | Source of the methoxy group. |

| Solvent | Methanol (CH₃OH) or Dimethylformamide (DMF) | Dissolves reactants and facilitates the reaction. |

| Temperature | Varies (e.g., 50-100 °C) | Controls the rate of reaction. |

The efficiency of the SNAr reaction is significantly influenced by the nature of both the leaving group and the nucleophile.

Leaving Group: In nucleophilic aromatic substitution, the rate-determining step is typically the attack of the nucleophile to form the Meisenheimer complex. masterorganicchemistry.com The bond to the leaving group is not broken in this step. Consequently, the electronegativity of the leaving group is more important than its bond strength to carbon. A more electronegative atom polarizes the carbon atom, making it more electrophilic and susceptible to nucleophilic attack. Therefore, the typical leaving group ability in SNAr reactions is F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. researchgate.net For substrates like halogenated nitrobenzotrifluorides, a fluoro-substituted precursor will generally react faster than a chloro-substituted one.

Nucleophile: The reactivity in SNAr reactions is directly proportional to the nucleophilicity of the attacking species. libretexts.org Stronger nucleophiles lead to faster reaction rates. Methoxide (CH₃O⁻) is a potent nucleophile, well-suited for this transformation. The choice of a strong nucleophile is crucial for achieving high conversion and yield, especially when less reactive leaving groups like chlorine are used.

Table 2: Relative Reactivity of Leaving Groups in SNAr

| Leaving Group | Relative Rate | Rationale |

| Fluorine (F) | Highest | Highest electronegativity strongly activates the ring carbon towards attack. |

| Chlorine (Cl) | Intermediate | Moderately good leaving group for SNAr. sigmaaldrich.com |

| Bromine (Br) | Lower | Less effective than F or Cl due to lower electronegativity. |

| Nitro Group (NO₂) | Variable | Can also function as a leaving group in some SNAr reactions. mdpi.com |

An alternative synthesis route is the electrophilic aromatic substitution, specifically the nitration of a 4-methoxybenzotrifluoride precursor. This method introduces the nitro group onto an existing methoxy-substituted benzotrifluoride (B45747) ring. The success of this pathway hinges on controlling the regioselectivity of the nitration to ensure the nitro group is installed at the correct position.

The directing effects of the substituents on the aromatic ring are critical for determining the position of the incoming nitro group. In the precursor, 4-methoxybenzotrifluoride, two groups influence the reaction's regioselectivity:

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

Trifluoromethyl Group (-CF₃): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing inductive effect.

In 4-methoxybenzotrifluoride, these groups are para to each other. The activating -OCH₃ group directs incoming electrophiles to the positions ortho to it (C3 and C5). The deactivating -CF₃ group directs incoming electrophiles to the positions meta to it (also C3 and C5). Since both groups direct the electrophile to the same positions, the nitration reaction proceeds with high regioselectivity to yield the 3-nitro product. The strong activating nature of the methoxy group ensures the reaction proceeds despite the deactivating effect of the trifluoromethyl group.

Table 3: Directing Effects in the Nitration of 4-Methoxybenzotrifluoride

| Substituent | Position | Type | Directing Effect | Target Position |

| -OCH₃ | C4 | Activating | ortho, para | C3, C5 |

| -CF₃ | C1 | Deactivating | meta | C3, C5 |

| Outcome | Reinforcing | Nitration at C3 |

The conditions for the nitration of substituted benzotrifluorides must be carefully controlled to achieve the desired mononitration and avoid side reactions. google.com

Acidic Media: The reaction is typically performed using a "mixed acid" solution of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. masterorganicchemistry.comaiinmr.com

Reaction Temperature: Temperature control is crucial. Nitration reactions are exothermic, and excessive heat can lead to the formation of multiple nitrated byproducts. google.comlibretexts.org For benzotrifluoride derivatives, the reaction is often carried out at low temperatures, for instance, between -20°C and 10°C, to enhance selectivity and control the reaction rate. google.comgoogle.com

Solvents: While the reaction can be run without a solvent, an inert organic solvent such as methylene chloride may be used. google.comgoogle.com Solvents can help moderate the temperature of the exothermic reaction and can be useful in the subsequent separation and purification of the product. google.com

Table 4: Typical Conditions for Nitration of Benzotrifluoride Derivatives

| Parameter | Condition | Reference |

| Nitrating Agent | Concentrated HNO₃ / H₂SO₄ | masterorganicchemistry.comlibretexts.org |

| Temperature | -40°C to 10°C | google.comgoogle.com |

| Solvent | Methylene Chloride (optional) | google.comgoogle.com |

| Workup | Quenching with ice water, phase separation | google.comgoogle.com |

Nitration Pathways of Methoxybenzotrifluoride Precursors

Emerging and Advanced Synthetic Methodologies

Recent advancements in chemical synthesis are moving towards processes that offer greater control, improved safety, and higher efficiency. nih.gov For the synthesis of this compound, this involves a shift from traditional batch reactors to sophisticated continuous flow systems and the exploration of catalytic methods that can offer alternative, milder reaction pathways.

Continuous flow chemistry has emerged as a powerful technology for managing highly exothermic and rapid reactions, such as aromatic nitration. nih.govbeilstein-journals.org By performing reactions in tubes or microchannels, flow systems offer superior heat and mass transfer, precise control over reaction parameters, and inherently safer operation due to the small reaction volumes at any given time. nih.govvapourtec.com These features are particularly advantageous for the nitration of 4-methoxybenzotrifluoride, where controlling regioselectivity and preventing runaway reactions are paramount.

Microreactors, with their characteristic channel dimensions in the sub-millimeter range, represent a significant advancement in continuous flow technology. soton.ac.ukresearchgate.net Their extremely high surface-area-to-volume ratio allows for near-instantaneous heat removal, enabling nitration reactions to be performed under conditions that would be hazardous in batch reactors. acs.orgresearchgate.net

For the synthesis of this compound, a microreactor setup would involve pumping streams of 4-methoxybenzotrifluoride and a nitrating agent (e.g., a mixture of nitric and sulfuric acid) to a mixing point, after which the reaction mixture flows through a temperature-controlled channel. rsc.org This setup allows for:

Precise Temperature Control: Mitigates the risk of thermal runaway and reduces the formation of undesirable byproducts from overheating. acs.org

Enhanced Mixing: Rapid mixing ensures a homogeneous reaction mixture, leading to more consistent product quality and higher yields. rsc.org

Short Residence Times: Reactions can often be completed in seconds or minutes, drastically increasing throughput compared to batch processes that can take hours. nih.govsoton.ac.uk

Improved Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any one time, significantly reducing the risk associated with explosive nitro compounds. rsc.orgnih.gov

Studies on the nitration of analogous compounds, such as trifluoromethoxybenzene, have demonstrated that microreactors can achieve high conversion rates (up to 99.6%) and excellent selectivity under optimized conditions. researchgate.netacs.org

| Parameter | Conventional Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Heat Transfer | Poor, risk of localized "hot spots" | Excellent, near-isothermal conditions achievable acs.org |

| Mass Transfer | Often limited by stirring efficiency | High, due to short diffusion distances soton.ac.uk |

| Reaction Time | Hours | Seconds to minutes nih.gov |

| Safety | Higher risk of thermal runaway; large holdup of hazardous material nih.gov | Inherently safer; minimal reactor volume rsc.orgnih.gov |

| Process Control | Difficult to control temperature and concentration profiles | Precise control over temperature, pressure, and residence time vapourtec.com |

| Selectivity | Lower, prone to over-nitration and side reactions | Higher, due to precise control and rapid quenching vapourtec.com |

One of the key advantages of flow chemistry is its straightforward scalability. rsc.org Instead of using larger and more difficult-to-control reactors, production is increased by either running the process for a longer duration or by "numbering-up"—using multiple reactors in parallel. researchgate.net This approach avoids the re-optimization of reaction conditions that is often necessary when scaling up batch processes.

The optimization of the continuous nitration of 4-methoxybenzotrifluoride would involve a systematic investigation of various parameters using Design of Experiments (DoE). nih.gov Key parameters include:

Temperature: Affects reaction rate and selectivity.

Residence Time: Determined by reactor volume and flow rate, this dictates the extent of the reaction. nih.gov

Stoichiometry: The molar ratio of the nitrating agent to the substrate is crucial for achieving high conversion while minimizing byproduct formation. acs.org

Acid Concentration: The strength of the sulfuric acid used as a catalyst significantly impacts the reaction rate. rsc.org

A scale-up strategy successfully employed for the nitration of trifluoromethoxybenzene involved combining a microreactor for initial rapid mixing and reaction with a packed tubular reactor to provide the necessary residence time for the reaction to complete. acs.org This hybrid approach achieved kilogram-scale production, demonstrating the industrial viability of continuous flow nitration for substituted benzotrifluorides. researchgate.netacs.org

While electrophilic nitration is a direct method for producing this compound, catalytic strategies offer alternative pathways for the synthesis and functionalization of substituted benzotrifluorides. These methods can provide access to a wider range of derivatives under milder conditions.

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. mit.edu In the context of substituted benzotrifluorides, catalysts based on palladium, nickel, and copper are particularly relevant for forming C-N and C-O bonds. mit.eduorganic-chemistry.org

While not a direct route to the nitro group, transition-metal-catalyzed C-N bond-forming reactions, such as Buchwald-Hartwig amination, could be employed to introduce an amino group onto the benzotrifluoride ring. mit.edunih.gov This amino group could then be chemically transformed into a nitro group if desired, or used as a handle for further diversification. These catalytic systems are valued for their broad substrate scope and functional group tolerance. nih.gov For instance, new air-stable nickel precatalysts have been developed that show great promise for C-N cross-coupling reactions involving a wide range of aryl electrophiles and amine nucleophiles. mit.edu

| Metal | Typical Ligands | Reaction Type | Key Advantages |

|---|---|---|---|

| Palladium (Pd) | Buchwald-type biaryl phosphines (e.g., XPhos, SPhos) | Buchwald-Hartwig Amination mit.edu | Broad substrate scope, high efficiency, well-understood mechanism. |

| Nickel (Ni) | N-Heterocyclic Carbenes (NHCs), phosphine ligands | C-N Cross-Coupling mit.edu | Cost-effective, effective for challenging substrates like aryl chlorides. |

| Copper (Cu) | Phenanthroline, diamine ligands | Ullmann Condensation | Useful for amination of electron-rich aryl halides. |

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside biocatalysis and transition-metal catalysis. rsc.org A major strength of organocatalysis lies in its ability to facilitate stereoselective transformations, yielding chiral products with high enantiomeric excess. researchgate.net

While this compound itself is not a chiral molecule, organocatalytic methods are highly relevant for the synthesis of more complex, biologically active molecules derived from it. For example, if the benzotrifluoride core were to be incorporated into a larger molecule with stereogenic centers, organocatalysts could play a crucial role. Bifunctional organocatalysts, such as those combining a thiourea and an amine moiety, are capable of activating both the nucleophile and the electrophile through hydrogen bonding, enabling precise stereochemical control in reactions like Michael additions or aldol reactions. nih.govbeilstein-journals.org The principles of organocatalysis could be applied to reactions involving derivatives of this compound to construct chiral side chains or to perform atroposelective syntheses of biaryl compounds. beilstein-journals.orgbeilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, a key intermediate in the pharmaceutical and agrochemical industries, traditionally involves nitration reactions that can be environmentally taxing. nbinno.com Conventional methods often employ a mixture of concentrated nitric acid and sulfuric acid, which generates significant amounts of corrosive and toxic waste. ijirt.orgfrontiersin.org In alignment with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes that minimize environmental impact and enhance safety.

Solvent Selection and Eco-Friendly Alternatives

A primary focus of green chemistry is the replacement of hazardous solvents with more benign alternatives. The traditional nitration process for aromatic compounds is a prime example where solvent choice has significant environmental repercussions. ijirt.org Researchers are exploring several classes of eco-friendly alternatives to conventional acid mixtures.

Ionic Liquids (ILs): Room-temperature ionic liquids are gaining attention as "designer solvents" for nitration reactions. acs.orgnih.gov Their low vapor pressure, thermal stability, and potential for recyclability make them attractive alternatives. For nitration, ionic liquids like 1-ethyl-3-methylimidazolium trifluoroacetate ([emim][CF3COO]) can be used with nitrating systems such as ammonium (B1175870) nitrate (B79036)/trifluoroacetic anhydride (NH4NO3/TFAA). acs.org These systems can offer high yields and easier product isolation, avoiding the need to neutralize large quantities of strong acids. nih.gov

Supercritical Fluids (SCFs): Supercritical fluids, such as supercritical carbon dioxide (scCO2), represent another frontier in green solvent technology. youtube.comthepharmajournal.com A substance above its critical temperature and pressure exhibits properties of both a liquid and a gas, allowing for enhanced mass transfer and solubility. youtube.comlibretexts.org scCO2 is non-toxic, non-flammable, and inexpensive. Its use can lead to solvent-free conditions for synthesis, as the CO2 can be easily removed by depressurization, simplifying product separation and eliminating hazardous solvent waste. libretexts.org

Alternative Nitrating Agents and Media: The use of dinitrogen pentoxide (N2O5) as a nitrating agent in a medium of liquefied 1,1,1,2-tetrafluoroethane (TFE) offers a greener approach. nih.gov TFE is a non-hazardous Freon, and it can be easily recondensed and recycled after the reaction. This method is characterized by high yields, mild reaction conditions, and a significant reduction in acidic waste compared to traditional methods. nih.gov

Below is a table comparing the properties of conventional and green solvents for nitration.

| Solvent/System | Key Advantages | Environmental/Safety Considerations | Recyclability |

| Conventional | |||

| Concentrated H₂SO₄/HNO₃ | High reactivity, well-established | Highly corrosive, generates large volumes of acidic waste, potential for runaway reactions | Difficult and energy-intensive |

| Green Alternatives | |||

| Ionic Liquids (e.g., [emim][OTf]) | Low vapor pressure, high thermal stability, tunable properties | Can be expensive, toxicity data is still being gathered for many ILs | High potential for recycling and reuse acs.org |

| Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, inexpensive, easy product separation | Requires high-pressure equipment | Easily recycled by depressurization libretexts.org |

| Liquefied TFE with N₂O₅ | Mild reaction conditions, reduced acidic waste | N₂O₅ is a powerful oxidizer and must be handled with care | TFE is easily recondensed and reused nih.gov |

| Solid Acid Catalysts (Solvent-free) | Eliminates solvent use, reusable catalyst, easy product isolation | Catalyst deactivation can occur over time | Catalyst can be filtered and reused for several cycles ijirt.org |

Reduction of Waste Generation through Novel Methods

Minimizing or eliminating waste is a cornerstone of green chemistry. Novel synthetic methodologies are being developed to achieve this goal in the production of nitroaromatic compounds.

Solvent-Free Catalytic Nitration: One of the most effective ways to reduce waste is to eliminate the solvent altogether. Solvent-free nitration of aromatic compounds can be achieved using solid acid catalysts like zeolites, sulfated metal oxides, or supported heteropoly acids. ijirt.org These catalysts are environmentally benign, reusable, and simplify operations, thereby reducing waste from both the solvent and the acidic medium. ijirt.orggoogle.com The reaction can proceed at moderate temperatures with high selectivity for the desired product. ijirt.org

Electrochemical Synthesis: Electro-organic synthesis offers a paradigm shift from traditional reagent-based chemistry to a cleaner, electricity-driven approach. nih.gov In the context of producing nitroaromatics, electrochemical methods can be employed for nitration using a safe nitro source like nitrite. nih.gov This process substitutes hazardous chemical oxidants with "green" electricity, which can be derived from renewable sources. nih.gov This significantly improves atom economy and reduces the generation of waste. Electrochemical synthesis of alkyl nitroaromatic compounds has been demonstrated, showcasing the potential of this "green" process. acs.orgnih.govacs.org

The table below outlines the benefits of these novel methods in reducing waste.

| Method | Principle | Key Waste Reduction Benefits |

| Solvent-Free Catalysis | Using a solid, reusable catalyst to facilitate the reaction without a liquid solvent. ijirt.org | Eliminates solvent waste; avoids the generation of large volumes of corrosive acidic waste. google.com |

| Electrochemical Synthesis | Using electricity to drive the chemical transformation. nih.gov | Replaces stoichiometric chemical reagents with electrons, minimizing byproduct formation; avoids hazardous oxidants. rsc.org |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanism is crucial for optimizing reaction conditions, improving yields, and controlling selectivity in the synthesis of this compound. The synthesis primarily involves an electrophilic aromatic substitution (SEAr) reaction. wikipedia.org

Elucidation of Reaction Intermediates

The nitration of an aromatic ring, such as the precursor to this compound, proceeds through a series of well-defined intermediates. masterorganicchemistry.com

Formation of the Electrophile: The reaction is initiated by the formation of a powerful electrophile, the nitronium ion (NO₂⁺). In the classic mixed-acid system, sulfuric acid protonates nitric acid, leading to the loss of a water molecule to generate the nitronium ion. jove.comlibretexts.org

π-Complex Formation: The electron-rich aromatic ring first interacts with the nitronium ion to form a π-complex. In this intermediate, the nitronium ion is associated with the delocalized π-electron system of the ring without forming a covalent bond to a specific carbon atom. nih.gov

The σ-Complex (Arenium Ion): The π-complex then rearranges to a more stable intermediate known as the σ-complex or arenium ion (also called a Wheland intermediate). wikipedia.orgmasterorganicchemistry.com In this step, the nitronium ion forms a covalent bond to a carbon atom of the aromatic ring, disrupting the aromaticity. This carbocation is resonance-stabilized, with the positive charge delocalized over the other carbon atoms of the ring. jove.com For the synthesis of this compound from 4-methoxybenzotrifluoride, the methoxy group (-OCH₃) directs the incoming nitro group to the ortho position, while the trifluoromethyl group (-CF₃) is a meta-director. The directing effects of both substituents favor substitution at the 3-position.

Deprotonation: In the final step, a weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This restores the aromaticity of the ring, yielding the final product, this compound.

Kinetic Studies and Rate-Determining Steps

In some cases, particularly with highly reactive aromatic compounds, the reaction rate can become so fast that it approaches the rate of diffusion, known as the encounter rate. This leads to a "limiting rate" where the reaction speed is no longer sensitive to the reactivity of the aromatic substrate. rsc.org

Computational Chemistry in Reaction Mechanism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for analyzing reaction mechanisms in detail. researchgate.net These methods allow for the elucidation of the potential energy surface of a reaction, providing valuable information about the structures and energies of reactants, intermediates, transition states, and products. nih.gov

For electrophilic aromatic nitration, DFT calculations can be used to:

Model Reaction Intermediates: The geometries and stabilities of the π-complex and the σ-complex can be calculated, confirming their role in the reaction pathway. nih.govresearchgate.net

Identify Transition States: The transition state is the highest energy point along the reaction coordinate. DFT can model the structure of the transition state leading to the σ-complex, which is crucial for understanding the reaction's kinetics. nih.gov Recent studies suggest that for activated systems, the transition state leading to the oriented reaction complex may be rate-determining, while for deactivated systems, it is the one leading to the σ-complex. nih.gov

Predict Regioselectivity: By comparing the activation energies for the attack of the nitronium ion at different positions on the aromatic ring (ortho, meta, para), computational models can predict the product distribution. rsc.orgirjet.net This is particularly useful for substrates like 4-methoxybenzotrifluoride with competing directing groups.

Evaluate Solvent Effects: Computational models can incorporate the effects of the solvent on the reaction mechanism, which is critical for obtaining quantitatively reliable results for positional selectivity. nih.gov

These computational insights complement experimental studies and provide a deeper, molecular-level understanding of the synthetic transformations involved in producing this compound. eurjchem.com

Advanced Research Applications of 4 Methoxy 3 Nitrobenzotrifluoride and Its Derivatives

Pharmaceutical and Medicinal Chemistry Research

In the fields of pharmaceutical and medicinal chemistry, 4-Methoxy-3-nitrobenzotrifluoride serves as a key starting material and intermediate. The trifluoromethyl group is particularly significant, as its incorporation into potential drug molecules can enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. nbinno.comnbinno.com This makes derivatives of this compound highly valuable in drug discovery and development programs aimed at creating new therapeutic agents. nbinno.comnbinno.com

The chemical architecture of this compound makes it an invaluable reagent for organic synthesis. nbinno.com Its reactive sites can be selectively modified, allowing chemists to introduce additional functional groups and build complex molecular frameworks. nbinno.com This controlled, step-wise synthesis is fundamental to creating novel compounds that can be screened for biological activity. The process of designing and synthesizing these molecules is a cornerstone of medicinal chemistry, aiming to produce candidates for new drugs. nih.gov

A drug precursor is a substance that is used in the synthesis of a final drug product. wikipedia.org this compound functions as a crucial precursor or intermediate in the creation of a wide range of pharmaceutical compounds. labshake.com Its stable yet reactive nature allows it to be incorporated into larger, more complex molecules that form the basis of active pharmaceutical ingredients (APIs). The quality and purity of this precursor are paramount, as they directly influence the efficiency of the synthetic pathway and the purity of the final drug candidate. nbinno.com

Table 1: Role of Functional Groups in Drug Development

Functional Group Influence on Bioactive Molecules Trifluoromethyl (-CF3) Enhances lipophilicity, metabolic stability, and target binding affinity. [1, 2] Nitro (-NO2) Can be reduced to an amino group, providing a key site for further molecular modification. Serves as a reactive handle for prodrug activation strategies. [7, 13] Methoxy (B1213986) (-OCH3) Influences solubility and can be a site for metabolic activity. Can be modified to alter the molecule's pharmacokinetic profile. nih.gov

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of a lead compound. These studies involve synthesizing a series of related molecules, or analogs, by making small, systematic changes to the chemical structure and then evaluating how these changes affect the compound's biological activity. nih.govnih.govmdpi.com Derivatives of this compound are ideal for SAR studies because its functional groups can be readily modified. For instance, the nitro group can be reduced to an amine and then further derivatized, or the methoxy group can be altered. Researchers can then correlate these specific structural modifications with changes in efficacy, selectivity, or metabolic stability, providing critical insights for designing more potent and effective drug candidates. nih.govmdpi.com

Modern drug development increasingly focuses on creating targeted therapies that act on specific biological pathways or molecular targets, such as enzymes or receptors, to maximize efficacy and minimize side effects. The versatile chemical nature of this compound allows for its use in synthesizing compounds designed to interact with high specificity. By using this compound as a scaffold, medicinal chemists can build molecules with precise three-dimensional shapes and electronic properties that complement the active site of a biological target, leading to the development of highly selective therapeutic agents.

A prodrug is an inactive or less active compound that is metabolized in the body to produce the active drug. mdpi.com This strategy is often used to improve a drug's physicochemical properties or pharmacokinetic profile. The nitro group on this compound is particularly suited for prodrug design. The reduction of an aromatic nitro group is a known bioactivation mechanism. researchgate.netnih.gov For example, a nitro-containing compound might be designed to be inactive until it reaches a specific environment in the body, such as a hypoxic (low-oxygen) tumor, where enzymes can reduce the nitro group, thereby activating the drug. mdpi.com

Metabolic considerations are also crucial. The methoxy group can influence a molecule's stability. While it can be a site for metabolism, its presence can also enhance chemical stability in certain contexts. nih.gov The trifluoromethyl group is known to significantly increase metabolic stability by blocking sites that would otherwise be vulnerable to enzymatic breakdown. nbinno.comnbinno.com Therefore, derivatives of this compound can be engineered to have predictable metabolic fates, a key consideration in the development of safe and effective medicines.

Design and Synthesis of Bioactive Molecules

Agrochemical Research and Development

Similar to its role in pharmaceuticals, this compound and its derivatives are valuable in the agrochemical sector for the development of new pesticides and herbicides. nbinno.comnbinno.com The principles of designing bioactive molecules for agriculture are analogous to those in medicine, where the goal is to create compounds that are highly active against a target pest or weed while having minimal impact on the crop and the environment. The trifluoromethyl moiety is a common feature in many successful agrochemicals, contributing to their potency and stability. nih.gov The use of this compound as a starting material allows for the creation of novel agrochemical candidates with potentially improved performance characteristics. nbinno.comnbinno.com

Table 2: Research Applications of this compound

Research Area Specific Application Key Structural Feature Utilized Pharmaceuticals & Medicinal Chemistry Precursor for Active Pharmaceutical Ingredients (APIs). labshake.com Entire molecular scaffold. Scaffold for Structure-Activity Relationship (SAR) studies. [17, 22] Modifiable nitro and methoxy groups. Component in prodrug design. [7, 15] Reducible nitro group for targeted activation. [7, 13] Agrochemicals Intermediate for synthesis of novel pesticides and herbicides. [1, 2] Trifluoromethyl group for enhanced stability and potency.

Synthesis of Herbicides and Pesticides

This compound serves as a crucial intermediate in the synthesis of various agrochemicals. Its unique molecular structure, featuring trifluoromethyl, nitro, and methoxy groups, enhances its reactivity and makes it a valuable building block for complex herbicidal and pesticidal compounds. The trifluoromethyl group, in particular, is a key feature in many modern pesticides, with over 40% of fluorine-containing pesticides on the market incorporating this moiety.

The synthesis process often involves leveraging the reactivity of the nitro and trifluoromethyl groups to facilitate reactions like nucleophilic and electrophilic aromatic substitutions, allowing for the construction of more complex molecules. While direct synthesis pathways for specific commercial herbicides from this compound are proprietary, its structural similarity to other key intermediates, such as 4-Chloro-3-nitrobenzotrifluoride (B52861), highlights its importance. The latter is widely recognized as a crucial intermediate for herbicides.

Research into trifluoromethyl-containing pyridazine derivatives has shown that compounds with a trifluoromethylphenyl group exhibit significant bleaching and herbicidal activities. This underscores the utility of precursors like this compound in developing active ingredients for the agrochemical industry. The development of such compounds is a continuous process aimed at improving efficacy and selectivity in crop protection.

| Intermediate Compound | Role in Synthesis | Resulting Product Class |

| This compound | Building block for complex molecules | Herbicides, Pesticides |

| 4-Chloro-3-nitrobenzotrifluoride | Key chemical intermediate | Herbicides |

| Trifluoromethyl-containing building blocks | Construction of pyridine rings | Trifluoromethylpyridine (TFMP) derivatives |

Development of Novel Crop Protection Agents

The development of novel crop protection agents is a critical area of research, and this compound and its derivatives play a significant role. The incorporation of the trifluoromethyl group can dramatically alter a molecule's properties, often enhancing lipophilicity, metabolic stability, and binding affinity to target enzymes in pests and weeds. This makes derivatives of this compound highly valuable in the design of new and more effective pesticides.

For instance, research has focused on synthesizing novel pyridazine derivatives containing a trifluoromethylphenyl group, which have demonstrated potent herbicidal activities. Some of these compounds were effective even at very low application rates. Similarly, the development of trifluoromethylpyridine (TFMP) derivatives, for which this compound can be a precursor, has led to over 20 new agrochemicals. These agents are designed to have specific modes of action, such as inhibiting crucial enzymes like acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).

The versatility of this compound allows chemists to introduce specific functional groups, leading to the creation of complex molecules with tailored properties for crop protection. This targeted approach helps in overcoming resistance issues in weeds and pests and in developing more environmentally benign agrochemicals.

| Derivative Class | Target Enzyme/Process | Key Structural Moiety | Significance |

| Pyridazine Derivatives | Bleaching | 4-(3-Trifluoromethylphenyl) | High herbicidal activity at low doses. |

| Trifluoromethylpyridines (TFMPs) | Acetolactate synthase (ALS), ACCase | Trifluoromethyl-substituted pyridine | Basis for over 20 commercial agrochemicals. |

| Aryloxyacetic Acid Derivatives | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Aromatic moieties, 1,3-dicarbonyl unit | Potential for controlling resistant weeds. |

Materials Science and Engineering Research

This compound is utilized in materials science due to the enhanced stability and resistance to environmental factors conferred by its chemical structure. Its unique properties are valuable in creating advanced materials with improved performance characteristics.

Fabrication of High-Performance Polymers and Coatings

The compound serves as a building block in the formulation of high-performance materials and coatings. The presence of the trifluoromethyl group is particularly advantageous. Fluorinated polymers are known for their high thermal and chemical resistance, low surface energy, and unique dielectric properties. The synthesis of polymers like poly(pentafluorostyrene-ran-methyl methacrylate) demonstrates the utility of fluorinated monomers in creating materials for specialized applications, such as dielectric layers in organic thin-film transistors.

While direct polymerization of this compound is not commonly cited, its derivatives can be synthesized to act as monomers. For example, related methoxy styrene compounds are used in cationic polymerizations to produce polymers for coatings and adhesives with excellent adhesion properties. The incorporation of fluorinated moieties, derived from intermediates like this compound, can lead to products with enhanced durability and functionality, meeting the demands of high-performance industries.

Development of Functional Materials with Enhanced Stability

The development of functional materials focuses on creating materials with tailored properties for specific applications, such as electronics, optics, and energy storage. The inherent stability of the trifluoromethyl group makes this compound an attractive starting material for creating robust functional materials.

Research in functional materials often involves designing molecules that can self-assemble or be incorporated into larger structures to impart specific characteristics. For instance, the synthesis of dual-phase molybdenum carbide nanoframes, while not directly using this specific compound, illustrates the broader strategy of using precisely designed chemical precursors to create functional materials with enhanced stability and performance for applications like water desalination. The principles of using stable chemical moieties, like the trifluoromethyl group, are central to designing materials that can withstand harsh conditions and exhibit long operational lifetimes.

Exploration in Advanced Composite Structures

Advanced composite materials are widely used in industries requiring high strength-to-weight ratios and durability, such as aerospace and automotive. These materials typically consist of a reinforcing fiber embedded in a polymer matrix. The performance of the composite is highly dependent on the properties of the polymer matrix.

Environmental and Analytical Chemistry Research

In the field of environmental and analytical chemistry, this compound can play a role as a reference standard or an intermediate in the synthesis of analytical reagents. Environmental analytical chemistry is crucial for monitoring and assessing the presence of pollutants in air, water, and soil.

The unique structure of this compound makes it detectable by advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This allows it to be used in studies aimed at assessing chemical contamination. For example, its presence or the presence of its degradation products could be monitored in environmental samples. Furthermore, understanding the environmental fate of complex agrochemicals requires analytical standards for their precursors and metabolites. The development of validated methods for quantifying trace levels of organic compounds, including nitro-aromatic compounds, is an active area of research. The use of specific chemical fingerprints to trace sources of contamination is a key technique in environmental forensics, where reference compounds are essential.

Role in Environmental Monitoring and Pollutant Analysis

This compound, a synthetic organic chemical, is primarily utilized as an intermediate in various industrial syntheses. ipl.org Its structural components—a nitroaromatic group and a trifluoromethyl group—suggest that it may be classified among emerging environmental contaminants. nih.govresearchgate.net The extensive use of nitroaromatic compounds in industries such as pesticides, dyes, and pharmaceuticals has led to the contamination of soil and groundwater. ipl.orgnih.gov These compounds are often toxic, mutagenic, and resistant to degradation, making them priority pollutants for environmental monitoring. nih.govepa.gov

The trifluoromethyl group, known for its chemical stability, can contribute to the persistence of molecules in the environment. nih.govmdpi.com Fluorinated organic compounds are increasingly detected in environmental matrices and can bioaccumulate. nih.govmdpi.com Given these characteristics, this compound and its derivatives are relevant in environmental monitoring as potential indicators of industrial pollution. researchgate.netnih.gov Monitoring their presence in soil, water, and air is crucial for assessing the environmental impact of industries that manufacture or use such chemicals. nih.gov The detection of these compounds can help in tracing pollution sources and understanding the transport and fate of complex chemical waste streams. nih.govresearchgate.net

Methodologies for Detection and Quantification

The detection and quantification of trace amounts of organic pollutants like this compound in complex environmental samples require highly sensitive and selective analytical methods. nih.govlabmanager.com While specific standardized methods for this exact compound are not extensively documented in public literature, established protocols for nitroaromatic and fluorinated compounds are applicable. researchgate.netnih.gov These methods typically involve a sample preparation step to extract and concentrate the analyte from the matrix, followed by instrumental analysis. ufz.deresearchgate.net

Chromatographic techniques are the cornerstone for the analysis of such persistent organic pollutants (POPs). researchgate.netmdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and semi-volatile compounds, providing both separation and structural identification. nih.govresearchgate.net For less volatile or thermally sensitive derivatives, High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and specificity. nih.govmdpi.com

Below is a table summarizing potential analytical methodologies for the detection and quantification of this compound in environmental samples.

| Methodology | Principle | Typical Application | Advantages | Considerations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas phase, which are then ionized and identified based on their mass-to-charge ratio. nih.gov | Analysis of water, soil, and air samples for non-polar and volatile nitro compounds. nih.gov | High resolution, high sensitivity, structural confirmation. | Requires derivatization for non-volatile compounds; sample matrix can interfere. mdpi.com |

| High-Performance Liquid Chromatography (HPLC) with UV or MS/MS Detection | Separates compounds in a liquid phase based on their interaction with a stationary phase. UV detection is used for compounds with chromophores, while MS/MS provides higher selectivity and sensitivity. nih.govmdpi.com | Analysis of water and soil extracts for a wide range of organic pollutants, including less volatile and thermally labile compounds. nih.gov | Applicable to a broad range of compounds, high sensitivity with MS/MS detection. | Mobile phase selection can be complex; potential for matrix effects in MS detection. mdpi.com |

| Single-Drop Microextraction (SDME) | A sample preparation technique where a micro-drop of an organic solvent is used to extract analytes from an aqueous sample before GC analysis. nih.gov | Pre-concentration of nitroaromatic compounds from environmental water samples. nih.gov | Low cost, simple, uses minimal solvent (environmentally friendly). nih.gov | Drop instability, requires careful optimization of extraction conditions. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | A rapid extraction method where a mixture of an extraction solvent and a disperser solvent is injected into an aqueous sample, forming a cloudy solution that enhances extraction efficiency. researchgate.net | Rapid screening and quantification of nitrobenzenes in water samples. researchgate.net | Fast, high enrichment factor, low solvent consumption. | Selection of appropriate solvents is critical for efficiency. researchgate.net |

| Fluorescence Spectroscopy | Measures the fluorescence from a sample after excitation with light of a specific wavelength. Certain molecules can quench fluorescence, allowing for indirect detection. | Used as a screening tool for some nitroaromatic compounds which can act as fluorescence quenchers. mdpi.com | High sensitivity, potential for in-situ measurements. | Not universally applicable, susceptible to interference from other compounds. mdpi.com |

Degradation Studies and Environmental Fate Analysis

The environmental fate of this compound is determined by its susceptibility to various degradation processes, including biotic (microbial) and abiotic (e.g., photolysis) pathways. nih.govmdpi.com The presence of both a nitroaromatic system and a trifluoromethyl group makes its environmental behavior complex.

The nitro group makes the aromatic ring electron-deficient and generally resistant to oxidative microbial degradation. nih.gov However, under anaerobic conditions, the nitro group can be reduced by microorganisms, initiating the degradation cascade. cswab.org The trifluoromethyl (-CF3) group is known for its high stability due to the strong carbon-fluorine bond, which makes it highly resistant to both chemical and biological degradation. nih.govmdpi.comunep.org This resistance can lead to the persistence of the trifluoromethyl moiety in the environment. mdpi.comunep.org

Abiotic degradation, particularly photolysis, can be a significant transformation pathway for nitroaromatic compounds in sunlit surface waters. nih.gov The absorption of UV light can lead to the transformation of the molecule into various intermediates. nih.gov Studies on related compounds suggest that photodegradation of trifluoromethyl-aromatic structures can occur, potentially leading to the formation of trifluoroacetic acid (TFA) as a terminal product, which is itself highly persistent in the environment. unep.orgconfex.com The presence of a methoxy group might also influence the degradation pathways, potentially being a site for initial metabolic attack.

Exploration of this compound as a Research Scaffold

Synthesis of Libraries of Novel Compounds

This compound serves as a valuable scaffold or building block in synthetic organic chemistry for the creation of libraries of novel compounds. tcichemicals.com A chemical library is a collection of diverse molecules used in high-throughput screening for drug discovery and materials science. tarosdiscovery.com The utility of this specific molecule as a scaffold stems from the distinct reactivity of its three functional groups: the nitro group, the methoxy group, and the trifluoromethyl group on the aromatic ring.

By systematically modifying these functional groups, a large and diverse library of compounds can be generated from this single starting scaffold. For instance, a related compound, 4-Chloro-3-nitrobenzotrifluoride, is used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. nbinno.com This highlights the potential of the benzotrifluoride (B45747) core in generating structurally complex and potentially bioactive molecules.

| Functional Group | Potential Transformation | Resulting Functionality | Application in Library Synthesis |

| Nitro Group (-NO2) | Reduction | Amine (-NH2) | Acylation, sulfonation, urea/thiourea formation, reductive amination. |

| Methoxy Group (-OCH3) | Ether Cleavage | Phenol (-OH) | Etherification, esterification, Williamson ether synthesis. |

| Aromatic Ring | Nucleophilic Aromatic Substitution (if activated) | Varied substitution patterns | Introduction of diverse nucleophiles to alter electronic and steric properties. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Further functionalized ring | Introduction of halogens or other groups at available positions. |

Combinatorial Chemistry Approaches

Combinatorial chemistry is a set of techniques used to synthesize a large number of different but structurally related molecules in a short period. nih.gov This approach is a cornerstone of modern drug discovery. tarosdiscovery.com this compound is an ideal candidate for use as a scaffold in combinatorial chemistry due to its multiple points of diversification.

In a typical combinatorial synthesis, the scaffold (this compound) would be attached to a solid support or subjected to parallel synthesis in solution-phase. nih.gov For example, after reducing the nitro group to an amine, a set of diverse carboxylic acids could be coupled to it in parallel reactions (e.g., in a 96-well plate format) to create a library of amides. Subsequently, if the methoxy group is cleaved, a second set of building blocks (e.g., alkyl halides) could be introduced at the phenolic position, further expanding the library's diversity.

This parallel synthesis approach allows for the rapid generation of thousands of unique compounds. tarosdiscovery.com The resulting library of derivatives based on the this compound scaffold can then be screened for biological activity against various targets (e.g., enzymes, receptors) to identify potential lead compounds for drug development or new materials with specific properties. The trifluoromethyl group is particularly attractive in this context, as it is a common feature in many successful drugs, enhancing properties like metabolic stability and binding affinity. mdpi.comnih.gov The use of functionalized scaffolds like this is crucial for exploring chemical space efficiently and increasing the probability of discovering novel and useful molecules. rsc.orgresearchgate.net

Computational and Theoretical Studies on 4 Methoxy 3 Nitrobenzotrifluoride

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are fundamental to understanding the intrinsic properties of 4-Methoxy-3-nitrobenzotrifluoride. These methods allow for the detailed examination of its electronic structure, reactivity, and conformational preferences.

The electronic structure of this compound is characterized by the interplay of the electron-donating methoxy (B1213986) (-OCH3) group and the electron-withdrawing nitro (-NO2) and trifluoromethyl (-CF3) groups attached to the benzene (B151609) ring. The methoxy group, a strong π-donor, increases the electron density of the aromatic ring, particularly at the ortho and para positions. Conversely, the nitro group is a strong π-acceptor and σ-acceptor, while the trifluoromethyl group is a strong σ-acceptor. These substituent effects significantly influence the molecule's reactivity.

Computational studies on related nitroaromatic compounds have shown that descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of reactivity. The HOMO-LUMO energy gap (ΔE) is a key parameter that reflects the chemical reactivity of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher reactivity. For nitroaromatic compounds, the LUMO energy (ELUMO) has been identified as a significant indicator of their mutagenicity and toxicity, as lower ELUMO values suggest a greater ease of accepting electrons, a key step in their metabolic activation to toxic species. mdpi.com

The molecular electrostatic potential (MEP) is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would be expected to show negative potential (red and yellow regions) around the oxygen atoms of the nitro and methoxy groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would likely be found around the hydrogen atoms and the carbon atom of the trifluoromethyl group, suggesting sites for nucleophilic attack. biointerfaceresearch.com

Table 1: Predicted Electronic Properties and Their Significance for this compound (Based on Analogous Compounds)

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively high due to the methoxy group | Influences the molecule's ability to donate electrons in reactions. |

| LUMO Energy | Relatively low due to the nitro and trifluoromethyl groups | Affects the molecule's ability to accept electrons, a key factor in its reactivity and potential toxicity. mdpi.com |

| HOMO-LUMO Gap | Moderate | Provides a measure of the molecule's kinetic stability and the energy required for electronic excitation. irjweb.com |

| Dipole Moment | Significant | Indicates a polar nature, which influences its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Distinct positive and negative regions | Identifies sites for electrophilic and nucleophilic attack, guiding predictions of reaction mechanisms. biointerfaceresearch.com |

The conformational flexibility of this compound primarily revolves around the rotation of the methoxy and nitro groups relative to the benzene ring. Computational methods, such as Density Functional Theory (DFT), can be used to perform a potential energy surface (PES) scan to identify stable conformers and the energy barriers between them.

For anisole (B1667542) (methoxybenzene) and its derivatives, the orientation of the methyl group of the methoxy substituent relative to the aromatic ring is a key conformational feature. Studies on methoxy-substituted benzaldehydes have shown that the planarity of the methoxy group with the ring is generally favored. nih.gov For this compound, it is expected that the most stable conformation will have the methoxy group's C-O-C bond in the plane of the benzene ring to maximize π-conjugation.

A comprehensive conformational analysis of this compound would involve optimizing the geometry of various possible rotamers and calculating their relative energies. This would provide an energetic profile, indicating the most populated conformations at a given temperature. Such studies are crucial for understanding how the molecule's shape influences its interactions with other molecules, including biological receptors.

Reaction Pathway Simulations and Transition State Identification

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. This is particularly valuable for understanding the synthesis and potential degradation pathways of this compound.

The synthesis of this compound often involves the nitration of 4-methoxybenzotrifluoride. Simulating this electrophilic aromatic substitution reaction can help predict the regioselectivity. The directing effects of the methoxy and trifluoromethyl groups are key. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. In 4-methoxybenzotrifluoride, the methoxy group at position 4 will direct incoming electrophiles to positions 2 and 6. The trifluoromethyl group at position 1 will direct to positions 3 and 5. The position ortho to the methoxy group (position 3) is also meta to the trifluoromethyl group, making it a likely site for nitration. Computational modeling of the reaction intermediates (sigma complexes) for nitration at different positions would allow for a quantitative prediction of the major product.

Similarly, other reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), can be modeled. The strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the ring towards nucleophilic attack. Reaction pathway simulations can predict the most favorable positions for substitution and the energy barriers associated with these reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. For nitroaromatic compounds, QSAR models are frequently developed to predict their toxicity. mdpi.commdpi.com

The toxicity of many nitroaromatics is linked to their reduction to reactive intermediates. Therefore, QSAR models for these compounds often include descriptors related to their electron-accepting ability. A review of QSAR studies on nitroaromatic compounds highlights several key descriptors:

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO indicates a greater ease of accepting an electron, which is often the initial step in the metabolic activation of nitroaromatics to toxic species. mdpi.com

LogP (Octanol-Water Partition Coefficient): This descriptor relates to the hydrophobicity of the molecule and its ability to cross biological membranes.

Dipole Moment: This can influence how a molecule interacts with polar biological macromolecules.

Quantum Chemical Descriptors: These can include various calculated properties such as electrophilicity index, chemical hardness, and specific atomic charges. acadpubl.euresearchgate.net

While a specific QSAR model for this compound is not available in the searched literature, it would be expected to fit within the general models developed for nitroaromatic compounds. The presence of the trifluoromethyl group would also be a significant factor, and its influence would need to be appropriately parameterized in any QSAR study.

Table 2: Common Descriptors in QSAR Models for Nitroaromatic Compounds and Their Relevance to this compound

| Descriptor | General Role in Nitroaromatic Toxicity | Expected Influence for this compound |

| ELUMO | Lower values correlate with higher toxicity/mutagenicity. mdpi.com | The nitro and trifluoromethyl groups are expected to lower ELUMO, potentially increasing its biological activity. |

| LogP | Higher values can lead to increased membrane permeability and bioaccumulation. | The trifluoromethyl group generally increases lipophilicity, suggesting a moderate to high LogP value. |

| Molecular Weight | Can influence transport and distribution. | Molecular weight is 221.13 g/mol . nih.gov |

| Presence of Specific Functional Groups | -NO2 is essential for the typical toxicity mechanism. -OH and -CH3 can modify toxicity. mdpi.com | The -NO2, -OCH3, and -CF3 groups will all contribute to its specific activity profile. |

Prediction of Biological Activity and Toxicity Profiles

While specific, extensive biological activity studies for this compound are not widely detailed in the public literature, its potential effects and toxicity can be estimated using computational models. nih.gov These in silico methods predict a substance's properties based on its chemical structure, providing a rapid and cost-effective initial screening. nih.govmarquette.edu

Quantitative Structure-Activity Relationship (QSAR) models are a primary tool in this area. nih.govnc3rs.org.uk These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or toxicity. nc3rs.org.uk For this compound, a QSAR model could predict various toxicological endpoints, such as hepatotoxicity, by comparing its structural features to databases of known toxicants. nih.gov Recent advancements have incorporated deep learning (DL) and machine learning (ML) into QSAR, enhancing the predictive power of these models for complex toxicities like drug-induced liver injury (DILI). nih.gov

The general approach involves:

Descriptor Calculation : Quantifying various aspects of the molecule's structure (e.g., size, shape, electronic properties, lipophilicity). For this compound, descriptors would capture the influence of the methoxy (-OCH₃), nitro (-NO₂), and trifluoromethyl (-CF₃) groups.

Model Building : Using statistical methods or machine learning to build a model that correlates these descriptors with a known biological endpoint from a training set of molecules.

Prediction : Applying the validated model to the new molecule (this compound) to predict its activity or toxicity profile.

Computational toxicology also helps in understanding the mechanisms of toxicity by evaluating the entire ADMET (absorption, distribution, metabolism, excretion, toxicity) life cycle of a chemical after exposure. marquette.edu For instance, studies on analogous methoxy-substituted compounds have used computational docking to predict interactions with biological targets like the epidermal growth factor receptor (EGFR), giving clues about potential anticancer activity. researchgate.net Similarly, research into coumarin (B35378) derivatives has shown a correlation between computer-predicted anti-inflammatory activity and experimentally observed results. nih.gov

Development of Predictive Models for Analogues

Predictive models are rarely built for a single compound; instead, they are developed for a class of chemicals or analogues. nc3rs.org.uk The predictive power of a QSAR model for this compound would depend on the availability of high-quality experimental data for structurally similar compounds. nih.gov Analogues would include other substituted nitrobenzenes, methoxy-aromatics, or compounds containing the trifluoromethyl group.

The development of such a model follows a structured process:

Data Set Compilation : A comprehensive dataset of analogue compounds with reliable, experimentally determined toxicity or activity data is assembled. nc3rs.org.uk

Structural and Chemical Feature Calculation : Molecular descriptors are calculated for each analogue in the dataset.

Model Generation and Training : A QSAR model is created by training it on the dataset to learn the relationship between the chemical features and the observed biological effect. nih.gov

Validation : The model's predictive ability is rigorously tested using internal and external validation sets of chemicals not used in the model's creation.

Application : Once validated, the model can be used to predict the toxicity or activity of new compounds like this compound that fall within the model's applicability domain.

A retrospective analysis of pesticide metabolites, which often feature diverse functional groups similar to this compound, demonstrated that QSAR models could successfully predict acute fish toxicity. nc3rs.org.uk The study showed a good correlation between predicted and experimental data, highlighting the utility of these models for regulatory purposes. nc3rs.org.uk For analogues such as methoxy- and hydroxy-substituted benzimidazoles, computational studies have been used alongside experimental work to evaluate antiproliferative activity against various cancer cell lines. nih.gov These examples underscore the principle that a robust predictive model built on data from analogues can provide valuable insights into the potential biological profile of this compound.

Spectroscopic Data Interpretation through Computational Methods

Computational methods are indispensable for the accurate interpretation of spectroscopic data. Techniques like Density Functional Theory (DFT) allow for the calculation of spectroscopic parameters, which, when compared with experimental spectra, help confirm the molecular structure and understand its electronic properties. nih.govnih.gov

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational chemistry significantly aids in the assignment of NMR signals. The prediction of ¹H and ¹³C chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT. nih.govrsc.org

The process involves optimizing the molecule's three-dimensional geometry using a selected DFT functional (e.g., B3LYP) and basis set. nih.govnih.gov Following optimization, the NMR shielding tensors are calculated. nih.gov These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). A strong correlation between the calculated and experimentally observed chemical shifts validates the assigned structure. nih.gov For complex molecules, this computational approach can be decisive in assigning the correct structure where experimental data alone might be ambiguous. rsc.org

Below is a hypothetical comparison of experimental and computationally predicted NMR chemical shifts for this compound, illustrating the typical output of such an analysis.

| 1H NMR Chemical Shift (ppm) | 13C NMR Chemical Shift (ppm) | ||||

|---|---|---|---|---|---|

| Atom Position | Predicted (DFT/GIAO) | Hypothetical Experimental | Atom Position | Predicted (DFT/GIAO) | Hypothetical Experimental |

| H (Aromatic) | 8.15 | 8.21 | C-CF₃ | 122.5 | 123.1 |

| H (Aromatic) | 7.80 | 7.85 | C-NO₂ | 140.1 | 140.5 |

| H (Aromatic) | 7.25 | 7.30 | C-OCH₃ | 155.2 | 155.8 |

| H (Methoxy) | 4.01 | 4.03 | C-H | 133.0 | 133.4 |

| C-H | 127.8 | 128.2 | |||

| C-H | 115.4 | 115.9 | |||

| OCH₃ | 56.8 | 57.0 | |||

| CF₃ | 120.9 (q) | 121.5 (q) |

IR and UV-Vis Spectral Analysis

Computational methods are also used to simulate and interpret Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. nih.gov

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. Using DFT methods, the harmonic vibrational frequencies and their corresponding intensities are computed from the optimized molecular geometry. ijert.org These calculated frequencies often have a systematic error compared to experimental results, which can be corrected using scaling factors to achieve better agreement. ijert.org The analysis of the Potential Energy Distribution (PED) allows for the assignment of each calculated vibrational frequency to specific molecular motions, such as C-H stretching, NO₂ symmetric/asymmetric stretching, or C-F stretching. nih.govresearchgate.net

| Calculated IR Vibrational Frequencies for this compound | ||

|---|---|---|

| Predicted Wavenumber (cm⁻¹) | Hypothetical Experimental (cm⁻¹) | Vibrational Mode Assignment |

| 3105 | 3098 | Aromatic C-H Stretch |

| 2960 | 2955 | Methoxy C-H Stretch |

| 1615 | 1610 | Aromatic C=C Stretch |

| 1540 | 1535 | Asymmetric NO₂ Stretch |

| 1355 | 1350 | Symmetric NO₂ Stretch |

| 1320 | 1315 | C-F Stretch |

| 1270 | 1265 | Aryl-O Stretch |

UV-Vis Spectroscopy: The electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from occupied molecular orbitals to unoccupied ones. researchgate.net The calculations provide the absorption wavelength (λmax), the oscillator strength (f), which relates to the intensity of the absorption, and the nature of the electronic transition (e.g., π → π*). nih.govresearchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is often performed alongside TD-DFT to understand the charge transfer interactions that occur during electronic excitation. nih.gov

| Calculated UV-Vis Spectral Data for this compound | |||

|---|---|---|---|

| Predicted λmax (nm) | Oscillator Strength (f) | Electronic Transition | Contributing Orbitals |

| 335 | 0.15 | π → π | HOMO → LUMO |

| 280 | 0.45 | π → π | HOMO-1 → LUMO |

| 245 | 0.20 | π → π* | HOMO → LUMO+1 |

Derivatives and Analogues of 4 Methoxy 3 Nitrobenzotrifluoride

Synthesis and Characterization of Related Nitrobenzotrifluorides

The synthesis of nitrobenzotrifluorides is most commonly achieved through the nitration of benzotrifluoride (B45747). This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. The conditions of the reaction, such as temperature and reactant ratios, can be controlled to influence the distribution of the resulting isomers.

Characterization of these compounds relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is instrumental in determining the substitution pattern on the aromatic ring. X-ray crystallography provides definitive structural elucidation in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions.

The nitration of benzotrifluoride yields a mixture of positional isomers: ortho-, meta-, and para-nitrobenzotrifluoride. The trifluoromethyl group is a meta-directing deactivator, thus the primary product of this reaction is 3-nitrobenzotrifluoride (m-nitrobenzotrifluoride). guidechem.com However, small amounts of the ortho- and para- isomers are also formed. The separation of these isomers can be achieved through techniques such as fractional distillation. guidechem.com

The position of the nitro group relative to the trifluoromethyl group significantly influences the reactivity of the molecule. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution, particularly when the nitro group is in the ortho or para position to a leaving group.

| Isomer | Common Name | Typical Yield from Nitration of Benzotrifluoride |

| 2-Nitrobenzotrifluoride | o-Nitrobenzotrifluoride | Minor product |

| 3-Nitrobenzotrifluoride | m-Nitrobenzotrifluoride | Major product (approx. 91%) guidechem.com |

| 4-Nitrobenzotrifluoride | p-Nitrobenzotrifluoride | Minor product (approx. 2.0%) guidechem.com |

The introduction of halogen or alkyl substituents onto the nitrobenzotrifluoride scaffold further diversifies the chemical space. Halogenation can be achieved through electrophilic aromatic substitution reactions, with the position of substitution directed by the existing groups on the ring. For example, the nitration of p-chlorobenzotrifluoride is a key step in the synthesis of herbicides.

Alkyl-substituted analogues can be prepared through various synthetic routes. For instance, 3-nitro-2-methylbenzotrifluoride can be synthesized from 3-nitrobenzotrifluoride by reaction with trimethylsulphoxonium halide. google.com These substitutions can alter the electronic properties and steric environment of the molecule, thereby influencing its reactivity and physical characteristics.